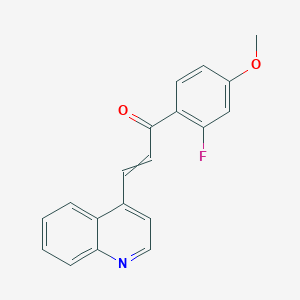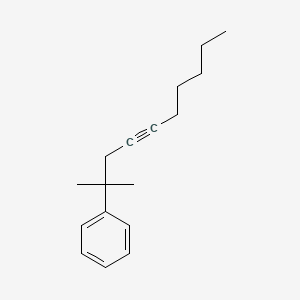
(2-Methyldec-4-YN-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyldec-4-YN-2-YL)benzene, also known as (2-Methyl-4-decyn-2-yl)benzene, is an organic compound with the molecular formula C₁₇H₂₄. This compound is characterized by the presence of a benzene ring substituted with a 2-methyl-4-decyn-2-yl group. It is a member of the alkylbenzene family, which are compounds consisting of a benzene ring bonded to an alkyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyldec-4-YN-2-YL)benzene typically involves the alkylation of benzene with an appropriate alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyne in the presence of a strong acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyldec-4-YN-2-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to convert the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with H₂/Pd can produce alkanes. Substitution reactions can introduce various functional groups onto the benzene ring, such as nitro groups (NO₂) or halogens (Cl, Br) .
Applications De Recherche Scientifique
(2-Methyldec-4-YN-2-YL)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mécanisme D'action
The mechanism of action of (2-Methyldec-4-YN-2-YL)benzene involves its interaction with molecular targets and pathways within biological systems. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In electrophilic aromatic substitution, the benzene ring’s pi electrons interact with electrophiles to form intermediates that lead to substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-4-decyn-2-yl)benzene: The same compound with different nomenclature.
(2-Methyl-4-decyn-2-yl)toluene: Similar structure but with a toluene ring instead of benzene.
(2-Methyl-4-decyn-2-yl)phenol: Similar structure with a hydroxyl group on the benzene ring
Uniqueness
(2-Methyldec-4-YN-2-YL)benzene is unique due to its specific alkyne substitution, which imparts distinct chemical reactivity and physical properties. This makes it valuable in various synthetic and industrial applications where such characteristics are desired.
Propriétés
Numéro CAS |
917878-24-1 |
|---|---|
Formule moléculaire |
C17H24 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2-methyldec-4-yn-2-ylbenzene |
InChI |
InChI=1S/C17H24/c1-4-5-6-7-8-12-15-17(2,3)16-13-10-9-11-14-16/h9-11,13-14H,4-7,15H2,1-3H3 |
Clé InChI |
OBJGVLIMLAQLQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


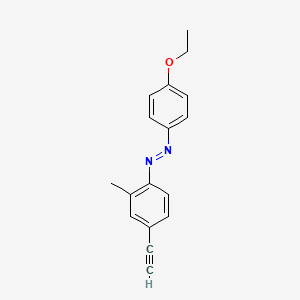
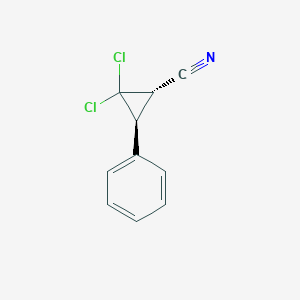
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
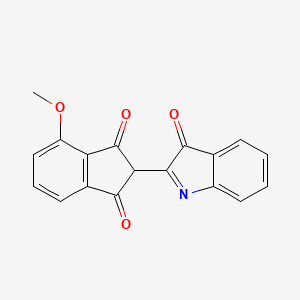
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
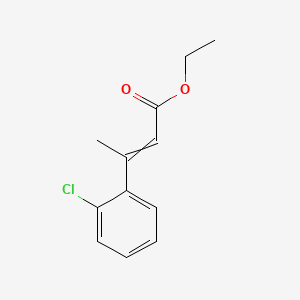
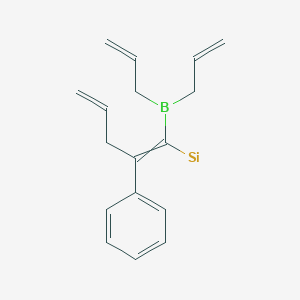
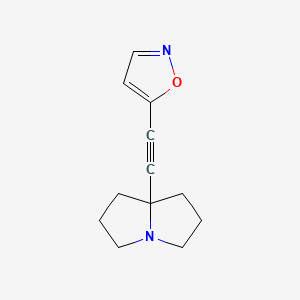
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
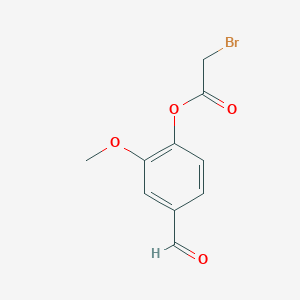
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
